molecular formula C7H14ClNO B2585027 (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride CAS No. 2503208-55-5

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride

Cat. No.: B2585027
CAS No.: 2503208-55-5
M. Wt: 163.65
InChI Key: QDCCHDMCXSHNAI-UHFFFAOYSA-N
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Description

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring with a methyl group at the 6th position and a methanol group attached to the same carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Methylation: Introduction of a methyl group at the 6th position of the pyridine ring.

    Reduction: Reduction of the pyridine ring to form the dihydropyridine.

    Hydroxymethylation: Introduction of a methanol group at the 6th position.

    Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions. The use of catalysts and solvents may also be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol
  • (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrobromide
  • (6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydroiodide

Uniqueness

(6-Methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are desirable.

Properties

IUPAC Name

(6-methyl-2,3-dihydro-1H-pyridin-6-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-9)4-2-3-5-8-7;/h2,4,8-9H,3,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCHDMCXSHNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCCN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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